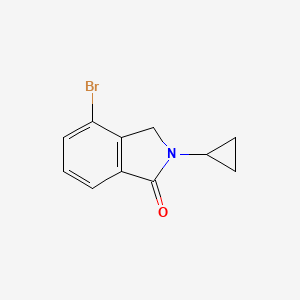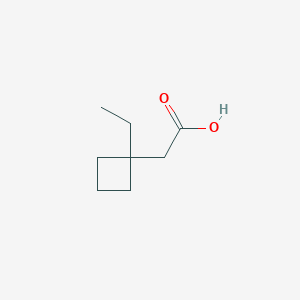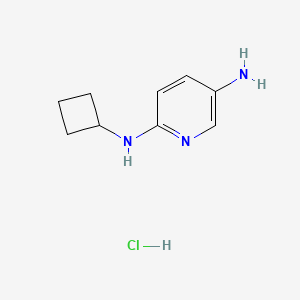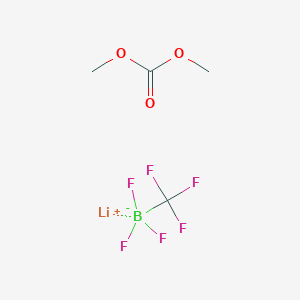
4-(Trifluoromethyl)aniline Hydrobromide
Übersicht
Beschreibung
4-(Trifluoromethyl)aniline hydrobromide is a derivative of aniline where a trifluoromethyl group is attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of 4-(trifluoromethyl)aniline and its derivatives has been explored through various methods. One approach involves the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration through electrophilic trapping . Visible-light-promoted radical trifluoromethylation of free anilines has also been developed, providing an economical route to these compounds . Additionally, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been described, showcasing high yields and purity . Furthermore, the reaction of 4-(trifluoromethyl)aniline with Grignard reagents has been used to synthesize trialkylmethyl anilines, involving fluoride elimination reactions .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)aniline derivatives has been studied using various spectroscopic techniques. For instance, vibrational analysis of substituted anilines has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the effects of substituents on the molecular structure . The conformational study of a complex involving 4-(trifluoromethoxy)aniline revealed that the trifluoromethoxy group is nearly perpendicular to the arene ring, which has implications for the compound's reactivity and interactions .
Chemical Reactions Analysis
4-(Trifluoromethyl)aniline and its derivatives participate in a range of chemical reactions. The anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines, demonstrating the versatility of these compounds in organic synthesis . The effect of terminal trifluoromethylation on liquid crystalline properties has also been discussed, with certain derivatives exhibiting stable smectic phases .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into aniline derivatives significantly influences their physical and chemical properties. For example, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups have been investigated, revealing high orientational order and the stabilization of monolayer smectic states . Theoretical density functional theory computations have been used to predict hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions of trifluoromethyl aniline derivatives, providing a deeper understanding of their properties .
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Material Development
Research conducted by Revathi et al. (2017) delved into the vibrational properties of compounds similar to 4-(Trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, through Fourier Transform-Infrared and Fourier Transform-Raman techniques. This study highlighted the influence of electron-donating and withdrawing effects on aniline structures and the impact of substituent positions on vibrational spectra. Theoretical computations further provided insights into hyperconjugation interactions, the HOMO-LUMO energy gap, and molecular electrostatic potential surfaces, suggesting potential applications in nonlinear optical (NLO) materials due to these electronic properties (Revathi et al., 2017).
Spectroscopic Investigations for Electronic Property Analysis
Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, revealing detailed vibrational, structural, and thermodynamic characteristics. The study employed both ab initio and Density Functional Theory (DFT) methods to explore the electronic properties of the molecule, including total dipole moment and first-order hyperpolarizability calculations. The findings suggest that the positioning of substituent groups and their electron donor-acceptor capabilities significantly affect the molecular and electronic properties, which could inform the design of novel materials with specific electronic characteristics (Saravanan et al., 2014).
Chemical Synthesis and Molecular Design
Lefebvre et al. (2003) explored the synthesis of 4-(Trifluoromethyl)quinoline derivatives from compounds related to 4-(Trifluoromethyl)aniline. The study demonstrated the condensation and cyclization processes to produce quinolinones, which were further converted into various quinoline derivatives through controlled reactions. This research provides a foundation for synthesizing complex organic compounds and designing new molecules for pharmaceuticals, agrochemicals, and other applications (Lefebvre et al., 2003).
Molecular Modification and Functionalization
Research by Xie et al. (2014) introduced a novel method for the visible-light-induced radical trifluoromethylation of free anilines, including those related to 4-(Trifluoromethyl)aniline. This method utilizes Togni reagent under ambient conditions, enabling the facile production of trifluoromethylated anilines. The resulting products serve as valuable intermediates for synthesizing fluorine-containing molecules and heterocyclic compounds, which are crucial in medicinal chemistry and material science (Xie et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)aniline;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.BrH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUCBKSFOWFMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)aniline Hydrobromide | |
CAS RN |
148819-81-2 | |
| Record name | 4-(Trifluoromethyl)aniline Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)


![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)


![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)


